![molecular formula C18H20N2O2 B5201910 11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5201910.png)
11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one, also known as AG490, is a selective inhibitor of Janus kinase 2 (JAK2) and has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one selectively inhibits JAK2, which is a tyrosine kinase involved in the activation of STAT3. STAT3 is a transcription factor that plays a critical role in cell proliferation, survival, and inflammation. By inhibiting JAK2, 11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one prevents the activation of STAT3 and downstream signaling pathways, leading to the inhibition of cell growth and inflammation.
Biochemical and Physiological Effects:
11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines. In addition, 11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has several advantages for lab experiments. It is a selective inhibitor of JAK2, which makes it a useful tool for studying the JAK2/STAT3 signaling pathway. It has also been extensively studied in various cell lines and animal models, which makes it a well-characterized compound. However, 11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some assays. In addition, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of 11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one. One direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders. Another direction is to develop more potent and selective JAK2 inhibitors based on the structure of 11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one. In addition, further studies are needed to understand the off-target effects of 11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one and to develop strategies to minimize them. Finally, the development of new delivery systems for 11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one could improve its solubility and bioavailability, making it a more useful tool for studying the JAK2/STAT3 signaling pathway.
Métodos De Síntesis
11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one can be synthesized through a multi-step process starting from 2,4-dichlorobenzoic acid. The first step involves the conversion of 2,4-dichlorobenzoic acid to 2,4-dichlorobenzyl alcohol, which is then converted to 2,4-dichlorobenzyl cyanide. The cyanide group is then hydrolyzed to form 2,4-dichlorobenzyl amine, which is then reacted with 4-hydroxybenzaldehyde to form 11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one.
Aplicaciones Científicas De Investigación
11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the JAK2/STAT3 signaling pathway, which is involved in the pathogenesis of many diseases, including cancer, inflammation, and autoimmune disorders. 11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to have anti-inflammatory effects and to ameliorate the symptoms of autoimmune disorders such as rheumatoid arthritis.
Propiedades
IUPAC Name |
11-[(4-hydroxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-16-6-4-13(5-7-16)9-19-10-14-8-15(12-19)17-2-1-3-18(22)20(17)11-14/h1-7,14-15,21H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWJZTFEGGZATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-[(4-Hydroxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride](/img/structure/B5201827.png)
![2-iodo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5201835.png)
![5-fluoro-N,N-dimethyl-2-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5201839.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide](/img/structure/B5201853.png)
![N-{1-[1-(4-isopropoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5201861.png)
![4-(2-phenylethyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5201866.png)
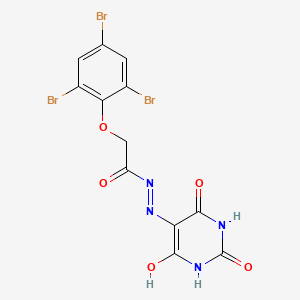
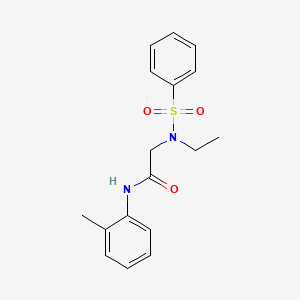
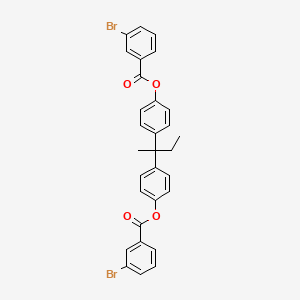
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5201930.png)
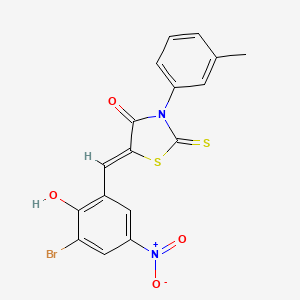
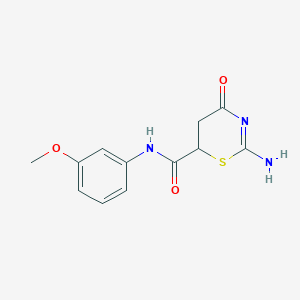
![methyl 4-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5201950.png)
![N-(3,4-dimethylphenyl)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinamine](/img/structure/B5201953.png)